2-Methyldecanoic acid

Description

Contextualizing 2-Methyldecanoic Acid as a Branched-Chain Fatty Acid

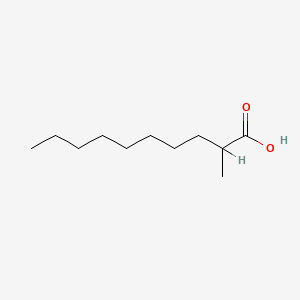

This compound is a saturated fatty acid with a ten-carbon chain, distinguished by a methyl group at the second carbon position. ontosight.ai This structural feature places it within the category of branched-chain fatty acids (BCFAs), which are widespread in animal and bacterial lipids. ebi.ac.uk

Classification within Methyl-Branched Fatty Acids

Within the broader class of BCFAs, this compound is specifically classified as a methyl-branched fatty acid. lipidmaps.org The LIPID MAPS (Lipid Metabolites and Pathways Strategy) consortium categorizes it under the Fatty Acyls [FA] category, specifically within the sub-class of Branched fatty acids [FA0102]. nih.gov Its chemical formula is CH₃(CH₂)₇CH(CH₃)COOH. ontosight.ai

Comparison with Straight-Chain Decanoic Acid in Research Paradigms

The presence of the methyl group on the second carbon of this compound significantly alters its physical and chemical properties when compared to its straight-chain counterpart, decanoic acid. ontosight.ai This branching can influence its melting point, boiling point, solubility, and, importantly, its biological activity and interactions with other molecules. ontosight.ai

In research, this structural difference is a key point of investigation. For instance, studies on the antifeedant properties against the pine weevil Hylobius abietis found that while less volatile methyl-branched alkanoic acids generally showed lower activity than straight-chain ones, this compound exhibited an activity level comparable to the potent antifeedant nonanoic acid. diva-portal.org In contrast, in blooms of the marine cyanobacteria Trichodesmium erythraeum, this compound was found in high abundance, whereas other cyanobacteria are typically dominated by straight-chain fatty acids like hexadecanoic and octadecanoic acids. nih.gov

Table 1: Physicochemical Properties of this compound vs. Decanoic Acid

| Property | This compound | Decanoic Acid |

|---|---|---|

| Molecular Formula | C11H22O2 nih.gov | C10H20O2 |

| Molecular Weight | 186.29 g/mol nih.gov | 172.26 g/mol |

| Boiling Point | 289.35 °C (est.) thegoodscentscompany.com | 270 °C |

| logP (o/w) | 4.108 (est.) thegoodscentscompany.com | 4.09 |

| Water Solubility | 20.85 mg/L @ 25 °C (est.) thegoodscentscompany.com | 15 mg/L @ 20 °C |

Historical Perspectives in this compound Research

The study of this compound has been marked by initial challenges in its detection and identification, followed by advancements in analytical techniques that have solidified its presence in various biological systems.

Early Analytical Challenges and Misidentifications in Natural Samples

Early research into the fatty acid composition of natural samples sometimes led to the misidentification of this compound. For example, a 1967 study on the fatty acids in blue-green algae, including Trichodesmium, was limited by the analytical technology of the time. acs.org The researchers used retention times from a linear log plot for identification, which did not include data for unusual compounds like 2-methyl-branched fatty acids. acs.org The use of packed diethylene glycol succinate (B1194679) and Apiezon L columns may have also contributed to difficult separations, potentially leading to misidentification. acs.org It is speculated that if this compound were present in those samples, its similar retention time to straight-chain fatty acids could have caused it to be overlooked. acs.org

In another instance, this compound was tentatively identified in the anal gland secretions of wolverines, where it constituted a small percentage of the volatile compounds. nih.govresearchgate.net

Evolution of Research Techniques and Confirmation of Identity

The definitive identification of this compound in natural samples has been made possible by the evolution of sophisticated analytical techniques. Modern gas chromatography-mass spectrometry (GC-MS) and two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC–ToF–MS) have been instrumental. nih.gov

In a study of Trichodesmium erythraeum blooms, the mass spectra of the most abundant fatty acid methyl esters (FAMEs) initially did not match library spectra for common fatty acids. nih.gov However, the fragmentation patterns, specifically the presence of an m/z 88 fragment and the absence of the typical m/z 74 ion from a McLafferty rearrangement, indicated branching at the second carbon. acs.org To confirm this, researchers synthesized authentic 2-methyldecanoate and compared its retention time and mass spectrum with the compounds from the field samples, which provided a conclusive match. nih.gov Further confirmation was achieved through spiking experiments, where the addition of synthetic 2-methyl FAMEs to the natural extract increased the corresponding peak sizes. researchgate.net

The absolute stereochemistry of the this compound moiety in natural products like tumonoic acid D has been determined through synthetic methods. This involved the synthesis of racemic this compound, derivatization with a chiral auxiliary (L-proline methyl ester), separation of the resulting epimers, and subsequent analysis.

Significance of this compound in Contemporary Chemical and Biological Sciences

This compound is increasingly recognized for its diverse roles in biological systems, from being a major component of cyanobacterial blooms to acting as a signaling molecule.

In the marine cyanobacterium Trichodesmium erythraeum, this compound and its C12 analog, 2-methyldodecanoic acid, have been identified as exceptionally abundant free fatty acids, suggesting a specific and important biological function for this globally significant organism. acs.orgresearchgate.netescholarship.org The unusual branching pattern and high concentration point towards specialized biochemistry for their synthesis. nih.gov It has been proposed that these fatty acids could act as signaling compounds or as a selective antibiotic. nih.gov

This compound has also been found in the preen gland of the herring gull and mallard duck, where it may serve as an antibacterial agent, protecting the feathers from degradation by bacteria. nih.gov Furthermore, it is a component of lipoglycopeptides called desmamides, produced by the endophytic cyanobacterium Desmonostoc muscorum. chemrxiv.orgup.ptacs.org In these compounds, an unusual 3,5-dihydroxy-2-methyldecanoic acid residue is present. chemrxiv.orgup.ptacs.org The high abundance of these metabolites suggests a potential role in root endosymbiosis. chemrxiv.orgacs.org

The lipase (B570770) from Candida rugosa has shown high selectivity towards (S)-2-methylcarboxylic acids, including this compound, in enantioselective esterification reactions. diva-portal.org This enzymatic recognition of chirality is significant for potential applications in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-methyldecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10(2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOSCTYRONNFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275881, DTXSID40884902 | |

| Record name | 2-Methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24323-23-7, 137765-21-0 | |

| Record name | 2-Methyldecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24323-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024323237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyldecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Methyldecanoic Acid

Stereoselective Synthesis of 2-Methyldecanoic Acid and its Derivatives

The presence of a chiral center at the second carbon position of this compound means it exists as two non-superimposable mirror images, or enantiomers: (R)-2-methyldecanoic acid and (S)-2-methyldecanoic acid. The stereoselective synthesis of these enantiomers is critical as they often exhibit different biological activities.

Enantiomeric Synthesis Approaches

Producing a single enantiomer from a racemic mixture (a 50:50 mixture of both enantiomers) requires specialized techniques known as chiral resolution. Alternatively, asymmetric synthesis aims to create the desired enantiomer from the outset.

Biocatalysis, particularly using enzymes like lipases, offers a green and highly selective method for resolving racemic mixtures. Lipases can exhibit high enantioselectivity, meaning they preferentially catalyze a reaction with one enantiomer over the other. This selectivity is often applied in the esterification or hydrolysis of esters of this compound.

In a typical resolution process, a racemic mixture of this compound is reacted with an alcohol in the presence of a lipase (B570770). The enzyme will selectively catalyze the esterification of one enantiomer, leaving the other enantiomer as a free acid. For example, lipases such as Candida antarctica lipase B (CalB), often immobilized as Novozym® 435, have demonstrated the ability to catalyze the synthesis of branched-chain esters. nih.gov The reaction results in a mixture containing one enantiomer as an ester and the other as an unreacted acid. These two compounds, having different chemical properties, can then be separated using standard techniques like chromatography or extraction. The ester can subsequently be hydrolyzed to yield the pure enantiomer. The high regioselectivity of lipases is advantageous as it helps avoid the formation of unwanted by-products. mdpi.com

| Parameter | Description | Significance in Synthesis |

| Enzyme Source | Lipases from various microorganisms (e.g., Candida antarctica, Pseudomonas cepacia). | The choice of lipase is crucial as it determines the enantioselectivity and efficiency of the resolution. |

| Reaction Type | Enantioselective esterification, hydrolysis, or transesterification. mdpi.com | The reaction can be tailored to isolate either the (R) or (S) enantiomer as the product or the unreacted substrate. |

| Medium | Often performed in solvent-free systems or organic solvents. nih.gov | Solvent choice can influence enzyme activity and stability, affecting the overall yield and reaction time. |

| Product Separation | Separation of the resulting ester from the unreacted acid. | Achieved through conventional chemical separation techniques. |

Diastereomeric crystallization is a classical and widely used method for resolving enantiomers on an industrial scale. wikipedia.orgwhiterose.ac.uk This technique involves reacting the racemic this compound with an enantiomerically pure chiral resolving agent, typically a chiral amine like 1-phenylethylamine. wikipedia.org This acid-base reaction forms a pair of diastereomeric salts. wikipedia.org

Unlike enantiomers, which have identical physical properties (except for the rotation of plane-polarized light), diastereomers have different physical properties, including solubility. wikipedia.org This difference allows for their separation by fractional crystallization. One diastereomeric salt will be less soluble in a given solvent and will crystallize out of the solution, while the other remains dissolved. wikipedia.org After separating the crystallized salt by filtration, the chiral resolving agent is removed by an acid-base extraction, yielding the enantiomerically pure this compound. wikipedia.org The other enantiomer can often be recovered from the remaining solution (the mother liquor). nih.gov

| Step | Process | Principle |

| 1. Salt Formation | The racemic mixture of this compound is reacted with a single enantiomer of a chiral base (resolving agent). wikipedia.org | Forms a mixture of two diastereomeric salts, for example, (R-acid)-(S-base) and (S-acid)-(S-base). |

| 2. Crystallization | The diastereomeric salt mixture is dissolved in a suitable solvent and allowed to crystallize. | Diastereomers have different solubilities, causing the less soluble salt to precipitate preferentially. wikipedia.orgwikipedia.org |

| 3. Separation | The crystallized salt is separated from the solution by filtration. | Physical separation of the solid (enriched in one diastereomer) from the liquid (enriched in the other). |

| 4. Liberation | The pure acid enantiomer is recovered from the separated salt by an acid-base extraction. wikipedia.org | Breaks the ionic bond between the acid and the chiral base, allowing for their separation. |

Challenges in Achieving High Enantiomeric Excess for Branched Fatty Acids

Achieving a high enantiomeric excess (ee), a measure of the purity of one enantiomer, for branched fatty acids like this compound presents several challenges.

Steric Hindrance: The methyl group at the α-position (C2), close to the reactive carboxylic acid group, can create steric hindrance. This bulkiness can impede the ability of an enzyme's active site or a chiral resolving agent to effectively differentiate between the (R) and (S) enantiomers, leading to lower selectivity. The structure of the fatty acid methyl ester can introduce steric hindrance that disfavors interaction with catalytic surfaces. mdpi.com

Substrate Specificity of Enzymes: While many lipases are known, not all exhibit high enantioselectivity for α-branched acids. Extensive screening of different enzymes under various conditions (temperature, solvent) is often necessary to find an optimal biocatalyst.

Optimization of Crystallization: In diastereomeric resolution, the success is highly dependent on finding the right combination of resolving agent and solvent. This process can be laborious and is often based on trial-and-error, as predicting the solubility of diastereomeric salts is difficult. wikipedia.orgntnu.no

Chemical Synthesis Pathways for this compound Analogues

The synthesis of analogues of this compound, which may have different chain lengths or branching patterns, is important for structure-activity relationship studies. Alkylation strategies are a common approach to creating these varied structures.

Alkylation Strategies for Branched Fatty Acid Methyl Esters

One effective method to synthesize branched fatty acids involves the alkylation of fatty acid methyl esters. A common strategy is to create a nucleophilic carbanion at the α-carbon (C2) of the ester, which can then react with an alkylating agent.

A typical procedure involves the following steps:

Deprotonation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to remove a proton from the α-carbon of a straight-chain fatty acid methyl ester (e.g., methyl decanoate). This creates a highly reactive enolate intermediate.

Alkylation: The enolate is then reacted with an alkylating agent, such as methyl iodide, to introduce the methyl group at the C2 position.

Hydrolysis: The resulting methyl 2-methyldecanoate is then hydrolyzed, typically under basic conditions followed by acidification, to yield this compound.

This general approach can be adapted to create a variety of analogues by starting with different fatty acid methyl esters and using different alkylating agents. Another approach involves the hydro-alkylation of unsaturated fatty compounds using alkyl chloroformates as alkylating agents, which can produce well-defined branched-chain oleochemicals in good yields. uni-oldenburg.de

| Reagent Type | Example | Function in Synthesis |

| Starting Ester | Methyl decanoate | Provides the main carbon chain. |

| Strong Base | Lithium diisopropylamide (LDA) | Removes the α-proton to form a reactive enolate. |

| Alkylating Agent | Methyl iodide | Introduces the methyl branch at the α-position. |

| Hydrolysis Reagent | Sodium hydroxide, followed by Hydrochloric acid | Converts the final ester product back to the carboxylic acid. |

Synthesis of Related Branched Fatty Acid Derivatives

The unique structural properties of this compound make it a valuable precursor for the synthesis of various branched fatty acid derivatives. A primary class of these derivatives are fatty acid amides, which are of significant interest due to their diverse biological activities and industrial applications, including their use in lubricants and surfactants. biorxiv.org

The synthesis of these amides can be achieved through several established routes. One common method is the direct amidation of the fatty acid with an amine. This can be performed using non-toxic catalysts in solvent-free conditions, providing a sustainable and efficient pathway. researchgate.net For instance, fatty acid amides can be synthesized from fatty acids and various alkyl amines, including primary amines, diamines, and branched amines. researchgate.net Enzymatic synthesis using lipases offers a milder alternative to chemical methods, converting fatty acid esters (like methyl 2-methyldecanoate) and an amine into the corresponding amide. biorxiv.org

A more traditional laboratory-scale approach involves the conversion of this compound to its more reactive acid chloride. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-methyldecanoyl chloride can then be reacted with a primary or secondary amine to form the desired N-substituted amide with high yield. mdpi.com

The table below summarizes common amidation methods applicable to this compound.

| Method | Reactants | Catalyst/Reagent | Key Features |

| Direct Amidation | This compound + Amine | DABCO (1,4-Diazabicyclo[2.2.2]octane) | Solvent-free, non-toxic catalyst. researchgate.net |

| Enzymatic Synthesis | Methyl 2-methyldecanoate + Amine | Lipase | Mild reaction conditions. biorxiv.org |

| Acid Chloride Route | 1. 2-Methyldecanoic acid2. 2-Methyldecanoyl chloride + Amine | 1. Thionyl chloride (SOCl₂)2. Base (e.g., Triethylamine) | High reactivity and yield. mdpi.com |

These synthetic strategies allow for the creation of a diverse library of this compound derivatives, enabling further research into their chemical and biological properties.

While not a direct conversion, trifluoroacetylated derivatives related to the this compound structure can be synthesized through a multi-step pathway that involves transforming the carboxylic acid into an amine, followed by trifluoroacetylation. This creates a molecule that incorporates the lipophilic carbon backbone of the original fatty acid. The trifluoroacetyl group is a common protecting group for amines in peptide synthesis and serves as a useful chemical tag for analysis. arkat-usa.org

A plausible synthetic route begins with the conversion of this compound into an amine containing nine carbons via a rearrangement reaction like the Curtius or Schmidt rearrangement. In the Curtius rearrangement, the carboxylic acid is first converted to an acyl azide, which then rearranges upon heating to an isocyanate, and is subsequently hydrolyzed to yield the primary amine (1-methylnonylamine).

Once the amine is formed, trifluoroacetylation can be readily achieved. This reaction typically involves treating the amine with a trifluoroacetylating agent. google.com Common reagents for this purpose include trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate. oup.comacs.org The reaction between the amine and TFAA is rapid and efficient, yielding the stable N-(1-methylnonyl)-2,2,2-trifluoroacetamide. oup.com

The general steps for this transformation are outlined below:

Amine Synthesis : Conversion of this compound to 1-methylnonylamine via a rearrangement reaction.

Trifluoroacetylation : Reaction of 1-methylnonylamine with a trifluoroacetylating agent to form the final product.

| Step | Reagent | Intermediate/Product | Purpose |

| 1. Carboxylic Acid → Acyl Azide | Diphenylphosphoryl azide (DPPA) | 2-Methyldecanoyl azide | Formation of the key rearrangement precursor. |

| 2. Acyl Azide → Isocyanate | Heat (Thermal Rearrangement) | 1-Isocyanato-1-methyloctane | Curtius rearrangement. |

| 3. Isocyanate → Amine | Acidic Hydrolysis (e.g., HCl) | 1-Methylnonylamine | Formation of the primary amine. |

| 4. Amine → Trifluoroacetamide | Trifluoroacetic anhydride (TFAA) | N-(1-methylnonyl)-2,2,2-trifluoroacetamide | Introduction of the trifluoroacetyl group. oup.com |

This synthetic sequence effectively produces a trifluoroacetyl derivative that retains the branched, nine-carbon alkyl chain originating from this compound, making it a structurally related compound for further study.

Derivatization and Functionalization for Research Applications

Esterification is a fundamental derivatization of this compound, converting the polar carboxylic acid group into a less polar ester. This transformation is crucial for applications in gas chromatography (where volatility is key) and as an intermediate step in further synthesis. The most common method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.govnih.gov

The reaction is an equilibrium process, and to achieve high yields of the ester, reaction conditions are manipulated to favor the products. nih.gov This is typically done by using the alcohol as the solvent (a large excess) or by removing the water that is formed as a byproduct. nih.gov

Catalytic Considerations: A variety of acid catalysts can be employed for the esterification of fatty acids like this compound.

Homogeneous Catalysts: Strong soluble acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH) are highly effective and widely used. researchgate.netnih.gov For example, the addition of HCl can increase the rate of esterification of decanoic acid tenfold, achieving 88% conversion to the methyl ester within 30 minutes. nih.gov

Heterogeneous (Solid) Catalysts: To simplify product purification and catalyst recovery, solid acid catalysts are an attractive alternative. researchgate.net These include ion-exchange resins (e.g., Amberlyst-16) and other organic solid acids. researchgate.net These catalysts allow for the reaction to be run in continuous flow fixed-bed reactors, which is advantageous for industrial-scale production. researchgate.net Graphene oxide has also been shown to be an efficient and reusable heterogeneous catalyst for the esterification of a wide range of aliphatic and aromatic acids.

The choice of catalyst and reaction conditions allows for the efficient synthesis of various esters of this compound, such as methyl 2-methyldecanoate or ethyl 2-methyldecanoate.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous (Soluble) | H₂SO₄, HCl, p-TsOH researchgate.netnih.gov | High catalytic activity, fast reaction rates. nih.gov | Difficult to separate from product, corrosive, not reusable. researchgate.net |

| Heterogeneous (Solid) | Amberlyst-16, Graphene Oxide | Easily recoverable and reusable, suitable for flow processes. researchgate.net | Can have lower activity due to diffusion limitations. researchgate.net |

The carboxylic acid group of this compound is at a high oxidation state, but it can undergo both reduction and specific oxidative transformations.

Reduction: The carboxyl group can be completely reduced to a primary alcohol. This transformation requires powerful reducing agents, as milder reagents like sodium borohydride (NaBH₄) are ineffective. google.com

Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for the reduction of carboxylic acids. The reaction proceeds via the addition of a hydride ion to the carbonyl carbon, ultimately yielding the corresponding primary alcohol, 2-methyl-1-decanol, after an aqueous workup. google.com

Diborane (B₂H₆): Diborane is another reagent capable of reducing carboxylic acids to primary alcohols in a similar fashion to LiAlH₄. google.com

Partial reduction of a carboxylic acid directly to an aldehyde is not feasible with these reagents.

Oxidation: Further oxidation of the already highly oxidized carboxyl group typically results in its removal as carbon dioxide, a process known as decarboxylation. google.com

Hunsdiecker Reaction: This reaction provides a pathway to convert a carboxylic acid into an alkyl halide with one less carbon atom. The silver salt of this compound is treated with bromine, which results in the formation of 2-bromononane via an oxidative decarboxylation process. google.com The reaction proceeds through a radical chain mechanism. google.com

These pathways allow for the functional group interconversion of the carboxylic acid moiety, enabling the synthesis of alcohols or alkyl halides from this compound.

| Transformation | Reagent(s) | Product | Reaction Type |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) or Diborane (B₂H₆) | 2-Methyl-1-decanol | Reduction of Carboxylic Acid google.com |

| Oxidative Decarboxylation | 1. Silver Salt Formation (e.g., AgNO₃)2. Bromine (Br₂) | 2-Bromononane | Hunsdiecker Reaction google.com |

The carboxylic acid group of this compound is not typically susceptible to direct nucleophilic substitution because the hydroxyl group (-OH) is a poor leaving group. However, it can be readily converted into derivatives that are excellent substrates for nucleophilic acyl substitution. google.comresearchgate.net This two-step process involves:

Activation of the Carboxyl Group : Conversion of the -OH group into a better leaving group.

Nucleophilic Attack : Substitution of the leaving group by a nucleophile.

The general mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate. google.comresearchgate.net A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond. The tetrahedral intermediate then collapses, reforming the carbon-oxygen double bond and expelling the leaving group. google.com

Common Transformations:

Synthesis of Acid Chlorides : As mentioned previously, treating this compound with thionyl chloride (SOCl₂) or oxalyl chloride converts it to 2-methyldecanoyl chloride. The chloride ion is an excellent leaving group, making the acid chloride highly reactive towards a wide range of nucleophiles (e.g., amines to form amides, alcohols to form esters).

Synthesis of Anhydrides : An acid chloride can react with a carboxylate (the conjugate base of a carboxylic acid) to form an acid anhydride. For example, 2-methyldecanoyl chloride could react with sodium decanoate to form 2-methyldecanoic decanoic anhydride.

Synthesis of Amides : The reaction of an activated carboxylic acid derivative (like an acid chloride) with ammonia, a primary amine, or a secondary amine is a highly efficient method for forming amides.

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is dependent on the nature of the leaving group. The better the leaving group (i.e., the weaker its conjugate base), the more reactive the acyl compound. google.com

Biochemical Roles and Metabolic Pathways of 2 Methyldecanoic Acid

Occurrence and Biological Significance in Diverse Organisms

2-Methyldecanoic acid is a branched-chain fatty acid that has been identified in a variety of organisms, playing distinct and significant biochemical roles. Its presence has been confirmed in marine cyanobacteria and the glandular secretions of certain mammals, suggesting its importance in chemical signaling and broader metabolic processes.

Blooms of the marine cyanobacterium Trichodesmium erythraeum have been found to produce significant quantities of this compound. nih.govnih.govwikipedia.org This bloom-forming cyanobacterium is a crucial player in global marine ecosystems. nih.govnih.govwikipedia.org During expeditions in the Gulf of Mexico, dense blooms of Trichodesmium erythraeum were observed in surface slicks, which contained high levels of this compound and another branched-chain fatty acid, 2-methyldodecanoic acid. nih.govnih.govwikipedia.org The unusual branching pattern and high abundance of these compounds point to a specialized function within this globally significant organism. nih.govnih.govwikipedia.org

Trichodesmium is a major contributor to marine nitrogen fixation, converting atmospheric nitrogen into a bioavailable form. nih.govnih.govwikipedia.org This process is fundamental to ocean productivity and, consequently, the global carbon cycle. nih.govnih.govwikipedia.org Trichodesmium is estimated to contribute up to 30% of the total fixed nitrogen in the world's oceans. nih.govnih.govwikipedia.org The production of this compound during blooms, which can contribute significantly more nitrogen than non-bloom conditions, suggests a potential link between the synthesis of this fatty acid and the large-scale biogeochemical cycling of nitrogen and carbon. nih.govnih.gov

The high concentrations of this compound produced by Trichodesmium erythraeum suggest it may function as a signaling molecule. nih.govnih.govwikipedia.org A clearer understanding of the fatty acids produced by Trichodesmium could provide insights into how these organisms assemble their associated bacterial communities or the mechanisms behind their bloom formation. nih.govnih.gov The production of these specific branched-chain fatty acids may play a role in intercellular communication or in structuring the microbial ecosystem surrounding the cyanobacteria.

This compound has been tentatively identified as a component of the anal gland secretions of the wolverine (Gulo gulo). nih.govresearchgate.net These secretions are complex mixtures of volatile and non-volatile compounds used for chemical communication, including territory marking and sexual signaling. nih.gov Analysis of dichloromethane (B109758) extracts from wolverine anal glands revealed the presence of 123 different compounds, with only six being common to all samples examined. nih.govresearchgate.net Among these six consistently present compounds was this compound. nih.govresearchgate.net

The following interactive table details the percentage of the total ion current for selected volatile compounds identified in the anal gland secretion of six individual wolverines.

The presence of this compound in these secretions suggests it may act as a semiochemical, a chemical substance that carries a message for the purpose of communication. nih.gov

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl branches on the carbon chain. They are found in various organisms, from bacteria to mammals, and are known to have diverse biological functions. wikipedia.org In humans, BCFAs are obtained from dietary sources such as dairy products. wikipedia.org They play a role in maintaining the fluidity of cell membranes and are less susceptible to oxidation compared to unsaturated fatty acids. wikipedia.org The presence of this compound in such different organisms as marine cyanobacteria and wolverines highlights the broad biological significance of this class of molecules.

Production by Marine Cyanobacteria (e.g., Trichodesmium erythraeum)

Metabolic Fates and Biotransformation Mechanisms

The metabolism of 2-methyl-branched fatty acids, such as this compound, involves specific enzymatic pathways that differ from those for straight-chain fatty acids. The methyl group at the alpha-carbon (C-2) position influences how the molecule is broken down.

The primary metabolic pathways for fatty acids are alpha-oxidation and beta-oxidation.

Alpha-Oxidation: This process involves the removal of a single carbon atom from the carboxyl end of a fatty acid. wikipedia.org It is particularly important for the breakdown of fatty acids with a methyl group at the beta-carbon (C-3), such as phytanic acid, as this branch prevents beta-oxidation from occurring. wikipedia.org While this compound has a methyl group at the alpha-position, alpha-oxidation is a key pathway for other branched-chain fatty acids and occurs within peroxisomes. wikipedia.org The pathway involves the following general steps:

Activation of the fatty acid to its coenzyme A (CoA) ester.

Oxidation by a dioxygenase to yield a 2-hydroxyacyl-CoA.

Cleavage by a lyase to form an aldehyde (one carbon shorter) and formyl-CoA.

Oxidation of the aldehyde to a carboxylic acid, which can then enter the beta-oxidation pathway. wikipedia.org

Beta-Oxidation: This is the major pathway for the catabolism of straight-chain fatty acids, occurring in the mitochondria and peroxisomes. nih.govwikipedia.org It involves the sequential removal of two-carbon units from the carboxyl end of the fatty acyl-CoA molecule. wikipedia.org Studies on rat liver mitochondria have shown that 2-methyl fatty acids can also be oxidized via beta-oxidation. nih.gov

The key steps in the beta-oxidation of 2-methyl-branched fatty acids are:

Dehydrogenation: Catalyzed by long-chain acyl-CoA dehydrogenase, which acts on 2-methylacyl-CoA thioesters. nih.gov

Hydration, Dehydrogenation, and Thiolytic Cleavage: These subsequent steps are catalyzed by the mitochondrial trifunctional beta-oxidation complex, which can process 2-methyl-substituted substrates. nih.gov

Products: Each cycle of beta-oxidation of a 2-methyl-branched fatty acid yields propionyl-CoA (a three-carbon unit) and a chain-shortened acyl-CoA. nih.gov

The metabolism of 2-methyl-branched fatty acids can occur in both mitochondria and peroxisomes. nih.govnih.gov Peroxisomes are particularly important for the breakdown of these types of lipids. nih.gov Enzymes such as trihydroxycoprostanoyl-CoA oxidase and pristanoyl-CoA oxidase, found in peroxisomes, are involved in the desaturation of 2-methyl-branched acyl-CoAs. nih.gov

The following table summarizes the key enzymes involved in the metabolism of 2-methyl-branched fatty acids.

Degradation Pathways: Beta-Oxidation of Branched-Chain Fatty Acids

The catabolism of branched-chain fatty acids, such as this compound, primarily occurs through a modified beta-oxidation pathway. Unlike their straight-chain counterparts, the presence of a methyl group on the carbon chain necessitates the involvement of specific enzymes to handle the steric hindrance and stereochemistry at the branch point. This process is crucial for the breakdown of dietary branched-chain fatty acids and those synthesized endogenously. In mammals, the degradation of these lipids, including 2-methyl branched-chain fatty acids, takes place predominantly in peroxisomes nih.gov.

The beta-oxidation of 2-methyl-branched acyl-CoA esters is a stereospecific process. nih.gov Studies conducted on rat liver enzymes have shown that trihydroxycoprostanoyl-CoA oxidase and pristanoyl-CoA oxidase, key enzymes in peroxisomal beta-oxidation, act on the (2S)-methyl isomer of branched-chain acyl-CoAs. nih.gov The (2R)-methyl isomer, on the other hand, is not a direct substrate for these oxidases. However, the presence of a racemase, α-methylacyl-CoA racemase (AMACR), allows for the conversion of the (2R)-methylacyl-CoA esters into their (2S)-methyl stereoisomers. This enzymatic conversion is critical as it enables the complete degradation of both isomers. researchgate.net

The general steps of beta-oxidation involve a recurring sequence of four reactions: dehydrogenation, hydration, oxidation, and thiolysis, which collectively shorten the fatty acid chain by two carbons in each cycle, releasing acetyl-CoA. aocs.orgwikipedia.org For 2-methyl-branched fatty acids, this cycle is adapted to accommodate the methyl group. After the initial dehydrogenation of the (2S)-methylacyl-CoA, the subsequent steps proceed, ultimately leading to the release of propionyl-CoA in the cycle where the methyl branch is at the beta-position, in addition to acetyl-CoA in other cycles.

In the context of this compound, the methyl group is located at the alpha-carbon (C2). The degradation of 2-methylacyl-CoA thioesters involves the mitochondrial trifunctional beta-oxidation complex, which can catalyze the sequential hydration, dehydrogenation, and thiolytic cleavage of these substrates. This process results in the formation of chain-shortened acyl-CoA thioesters and propionyl-CoA.

The initial step in the peroxisomal beta-oxidation of 2-methyl-branched acyl-CoAs is the desaturation catalyzed by specific oxidases, which act on the S-isomer. nih.gov The presence of the methyl group at the alpha position prevents the direct action of some enzymes of the standard beta-oxidation pathway. The pathway for 2-methyl-branched fatty acids proceeds through a series of reactions that ultimately cleave the fatty acid chain, releasing acetyl-CoA and, in the final cycle involving the branched portion, propionyl-CoA.

The presence of gem-dimethyl groups, where two methyl groups are attached to the same carbon atom, can significantly inhibit beta-oxidation. This is due to the steric hindrance posed by the two methyl groups, which can prevent the proper binding and catalytic action of the enzymes involved in the beta-oxidation spiral. However, this compound possesses only a single methyl group at the alpha-position and does not have a gem-dimethyl structure. Therefore, the direct inhibition of beta-oxidation by gem-dimethyl groups is not a relevant consideration for the metabolism of this specific compound.

Biosynthesis Pathways of this compound

The biosynthesis of branched-chain fatty acids, including this compound, involves the modification of the standard fatty acid synthesis pathway. This process relies on the availability of branched-chain precursors and the ability of the fatty acid synthesis machinery to incorporate them into a growing acyl chain.

The de novo synthesis of fatty acids is primarily carried out by the multi-enzyme complex, fatty acid synthase (FASN). While FASN typically uses acetyl-CoA as a primer and malonyl-CoA as the two-carbon donor for chain elongation to produce straight-chain fatty acids, it exhibits a degree of promiscuity. nih.gov This promiscuity allows for the utilization of alternative substrates, leading to the synthesis of atypical branched-chain fatty acids.

The precursors for branched-chain fatty acid synthesis are derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. nih.gov The breakdown of these amino acids generates branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA) and the extender unit, methylmalonyl-CoA (derived from propionyl-CoA, which is a product of isoleucine and valine catabolism). fiveable.me

Table 1: Key Molecules in the Biosynthesis of this compound

| Molecule | Role |

|---|---|

| Fatty Acid Synthase (FASN) | Multi-enzyme complex that catalyzes fatty acid synthesis. |

| Acetyl-CoA | Primary primer for straight-chain fatty acid synthesis. |

| Malonyl-CoA | Primary two-carbon donor for straight-chain fatty acid synthesis. |

| 2-Methylbutyryl-CoA | Branched-chain primer derived from isoleucine catabolism. |

| Methylmalonyl-CoA | Branched-chain extender unit derived from propionyl-CoA. |

Involvement in Specific Metabolic Disorders (e.g., 2-Methylbutyryl-CoA Dehydrogenase Deficiency)

Defects in the metabolic pathways of branched-chain amino acids can lead to the accumulation of intermediates that can be shunted into alternative pathways, including the synthesis of atypical branched-chain fatty acids. One such disorder with a direct link to the metabolism of 2-methyl-branched fatty acids is 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD).

SBCADD is a rare autosomal recessive organic aciduria characterized by the impaired degradation of the amino acid L-isoleucine. orpha.netnih.gov This impairment is due to a deficiency in the enzyme 2-methylbutyryl-CoA dehydrogenase, which catalyzes a key step in the isoleucine catabolism pathway. metabolicsupportuk.org The enzymatic block leads to the accumulation of 2-methylbutyryl-CoA and its derivatives, such as 2-methylbutyrylglycine (B135152) and 2-methylbutyrylcarnitine (B1244155) (a C5 acylcarnitine), which are diagnostic markers for the condition. nih.govnih.gov

The elevated levels of 2-methylbutyryl-CoA can result in its use as a primer by FASN for the de novo synthesis of fatty acids. This leads to the production of atypical monomethyl branched-chain fatty acids. While most individuals identified through newborn screening are asymptomatic, some may present with neurological symptoms. orpha.netwikipedia.org The accumulation of these atypical fatty acids may contribute to the pathophysiology of the symptomatic cases.

Table 2: Metabolic Consequences of 2-Methylbutyryl-CoA Dehydrogenase Deficiency

| Feature | Description |

|---|---|

| Enzyme Defect | Deficiency of 2-methylbutyryl-CoA dehydrogenase. |

| Primary Accumulated Metabolite | 2-Methylbutyryl-CoA. |

| Diagnostic Markers | Elevated urinary 2-methylbutyrylglycine and plasma C5 acylcarnitine. nih.govnih.gov |

| Impact on Fatty Acid Metabolism | Increased synthesis of atypical 2-methyl-branched fatty acids. |

| Clinical Presentation | Often asymptomatic, but can include developmental delay and seizures in some individuals. orpha.netwikipedia.org |

Interaction with Biological Systems and Molecular Targets

The interaction of fatty acids with biological systems is multifaceted, ranging from their role as energy sources and structural components of membranes to their function as signaling molecules. While specific molecular targets for this compound have not been extensively characterized, general principles of fatty acid interactions can provide insights into its potential biological roles.

Fatty acids and their derivatives can act as ligands for various nuclear receptors, thereby modulating gene expression. mdpi.com Peroxisome proliferator-activated receptors (PPARs) are a class of nuclear receptors that are key regulators of lipid and glucose metabolism. mdpi.com Fatty acids are natural ligands for PPARs, and their binding can influence the transcription of genes involved in fatty acid oxidation, transport, and storage. It is plausible that this compound, as a medium-chain fatty acid, could interact with and modulate the activity of PPAR isoforms, although direct evidence for this is currently lacking.

Furthermore, fatty acids can interact with various cellular proteins, including fatty acid-binding proteins (FABPs), which are involved in the intracellular transport and trafficking of fatty acids. The binding affinity and specificity of FABPs for different fatty acids can vary, and it is possible that this compound is a substrate for one or more of these proteins.

The physical properties of this compound, such as its chain length and the presence of a methyl branch, can influence its incorporation into cellular membranes and its role in modulating membrane fluidity and the function of membrane-associated proteins.

Effects on Enzyme Activity and Receptor Binding

The primary documented interactions of this compound are with lipases, where it and its esters serve as model substrates to probe enzyme enantioselectivity. Lipases (triacylglycerol acyl hydrolases) are a class of enzymes that catalyze the hydrolysis of fats and oils and are widely used in biotechnology for their ability to resolve racemic mixtures pubtexto.com.

Research has focused on how various microbial lipases preferentially act on one enantiomer of this compound or its derivatives. The lipase (B570770) LipA from Pseudomonas aeruginosa has been a significant subject of such studies. Through directed evolution, its natural enantioselectivity (E-value) in the hydrolysis of this compound p-nitrophenyl ester was dramatically increased from 1.1 for the wild-type enzyme to 51 for a variant favoring the (S)-enantiomer oup.com. This highlights the enzyme's active site plasticity and its potential for bio-catalytic applications. Similarly, lipases from Candida rugosa are known for their ability to resolve 2-methylalkanoic acids, although they are generally considered non-specific researchgate.netcore.ac.uk.

The binding and catalytic efficiency of these enzymes are influenced by the structure of the substrates. For instance, Candida rugosa lipase shows a higher affinity for medium-chain fatty acids like decanoic acid compared to shorter ones researchgate.net.

| Enzyme Source | Substrate | Enantioselectivity (E-value) | Preferred Enantiomer |

|---|---|---|---|

| Pseudomonas aeruginosa (Wild-Type) | This compound p-nitrophenyl ester | 1.1 | (S) |

| Pseudomonas aeruginosa (Engineered Variant 1H8) | This compound p-nitrophenyl ester | 51 | (S) |

This table summarizes the reported enantioselectivity of lipases in the asymmetric hydrolysis of a this compound ester. The E-value represents the ratio of specificity constants for the two enantiomers. oup.com

Information regarding the specific binding of this compound to cellular receptors is not extensively documented in the scientific literature.

Role in Cellular Processes

The role of this compound in fundamental cellular processes like energy metabolism is not well-defined. However, it has been identified as a significant natural product in certain organisms, suggesting specialized biological functions.

Notably, this compound and the related 2-methyldodecanoic acid have been found in high abundance in surface blooms of the marine cyanobacterium Trichodesmium erythraeum acs.orgnih.gov. This organism is a major contributor to global nitrogen fixation. The unusual structure and high concentration of these branched fatty acids have led researchers to hypothesize that they may play a role in cellular communication or other interactions within the marine environment, though their precise biological purpose remains uncertain acs.orgnih.govresearchgate.net.

Furthermore, this compound serves as a structural component of more complex, bioactive molecules. It forms the N-terminus of Emericellipsin A, a linear lipopeptaibol produced by the extremophilic fungus Emericellopsis alkalina mdpi.com. Emericellipsin A exhibits significant antimicrobial activity against various bacteria and demonstrates cytotoxic effects against certain tumor cell lines, suggesting the fatty acid component is crucial for the molecule's biological activity mdpi.com. The compound has also been identified as a metabolite in human apocrine sweat secretions, although its specific physiological role in that context is not yet understood nottingham.ac.uk.

Influence on Membrane Structure and Stability

Direct biophysical studies detailing the specific effects of free this compound on the structure and stability of lipid bilayers are limited. However, its function as a component of membrane-active compounds and its potential as a permeabilizing agent provide insight into its influence on cellular membranes.

Patent literature describes C6-C10 aliphatic acids, including this compound, as potential cell permeabilizing agents google.comgoogle.comgoogle.com. This suggests that the molecule can insert into and disrupt the ordered structure of the lipid bilayer, potentially increasing the passage of other substances across the membrane google.comgoogle.com.

This function is consistent with its role in the lipopeptaibol Emericellipsin A. The mode of action for this class of molecules is generally associated with the disruption of cellular membranes mdpi.com. The hydrophobic this compound tail likely facilitates the insertion of the peptide into the lipid bilayer, leading to a loss of membrane integrity and subsequent cell death mdpi.com. A related compound, 3,5-dihydroxy-2-methyldecanoic acid, is a component of the lipopeptide Muscotoxin A, which has been shown to decrease the fluidity of cell membranes, further indicating that acyl chains of this nature can significantly alter the physical properties of the membrane researchgate.netcolab.ws.

Chirality in 2 Methyldecanoic Acid Research

Enantiomeric Forms and Stereoisomeric Considerations

2-Methyldecanoic acid possesses a single stereocenter at the C-2 position, where the carbon atom is bonded to four different groups: a hydrogen atom, a methyl group, a carboxyl group, and an octyl chain. This structural arrangement results in the existence of two non-superimposable mirror images known as enantiomers. These are designated as (R)-2-methyldecanoic acid and (S)-2-methyldecanoic acid, based on the Cahn-Ingold-Prelog priority rules.

The three-dimensional orientation of the substituent groups around the chiral center is the defining feature that differentiates the (R) and (S) enantiomers. This seemingly subtle difference in spatial arrangement can lead to significant variations in their physical, chemical, and, most importantly, biological properties. While enantiomers share identical physical properties such as boiling point and density in a non-chiral environment, their interaction with other chiral molecules, including biological receptors and enzymes, can be vastly different.

Table 1: Stereoisomeric Properties of this compound

| Property | (R)-2-Methyldecanoic Acid | (S)-2-Methyldecanoic Acid |

| IUPAC Name | (2R)-2-methyldecanoic acid | (2S)-2-methyldecanoic acid |

| Chiral Center | C-2 | C-2 |

| Relationship | Enantiomers (non-superimposable mirror images) | Enantiomers (non-superimposable mirror images) |

| Optical Activity | Rotates plane-polarized light in one direction | Rotates plane-polarized light in the opposite direction |

Impact of Chirality on Biological Activity and Recognition

The chirality of this compound plays a pivotal role in its biological functions and how it is recognized and processed by living organisms. The distinct spatial arrangement of each enantiomer dictates its ability to bind to and interact with the specific three-dimensional structures of biological macromolecules.

Enantioselective Interactions with Lipases and Other Biocatalysts

Enzymes, being chiral macromolecules themselves, often exhibit a high degree of stereoselectivity when interacting with chiral substrates. Lipases, in particular, have been extensively studied for their ability to discriminate between the enantiomers of this compound and other 2-methylalkanoic acids. This enantioselectivity is the basis for enzymatic kinetic resolution, a widely used method for obtaining enantiomerically pure compounds.

One of the most notable examples is the use of lipase (B570770) from Candida rugosa. Research has demonstrated that this lipase preferentially catalyzes the esterification of the (S)-enantiomer of 2-methylalkanoic acids, leaving the (R)-enantiomer unreacted. In the resolution of this compound, the highest enantiomeric ratio (E-value), a measure of the enzyme's selectivity, was achieved with alcohols like 2-hexanol, 1-heptanol, or 1-octanol (B28484) thegoodscentscompany.com. Through a process of two consecutive esterification reactions, enantiomerically pure (R)-2-methyldecanoic acid with an enantiomeric excess (ee) of over 99.8% has been successfully prepared thegoodscentscompany.com.

Similarly, lipases from Pseudomonas cepacia have shown enantioselectivity towards 2-methyl-substituted primary alcohols, which are structurally related to this compound. These lipases tend to favor the acylation of one enantiomer over the other, further highlighting the importance of chirality in enzyme-substrate interactions.

Table 2: Enantioselective Resolution of this compound using Candida rugosa Lipase

| Parameter | Value | Reference |

| Enzyme Source | Candida rugosa lipase | thegoodscentscompany.com |

| Reaction Type | Esterification | thegoodscentscompany.com |

| Preferred Enantiomer (Esterified) | (S)-2-methyldecanoic acid | thegoodscentscompany.com |

| Unreacted Enantiomer (Enriched) | (R)-2-methyldecanoic acid | thegoodscentscompany.com |

| Achieved Enantiomeric Excess (ee) for (R)-enantiomer | >99.8% | thegoodscentscompany.com |

| Optimal Alcohol Co-substrates | 2-Hexanol, 1-Heptanol, 1-Octanol | thegoodscentscompany.com |

Implications for Biological Signaling and Metabolic Recognition

The distinct biological activities of the enantiomers of this compound are evident in the realm of chemical communication, particularly in the composition of animal pheromones and scent markings. These chemical signals are often highly specific, and the presence or ratio of different enantiomers can convey different messages.

Chiral Resolution and Enantiopurification Methods in Research

The separation of the racemic mixture of this compound into its individual enantiomers is a critical step for studying their distinct biological properties. Various methods have been developed for the chiral resolution and enantiopurification of this and similar chiral carboxylic acids.

As previously discussed, enzymatic kinetic resolution using lipases is a powerful and widely used technique. The high enantioselectivity of enzymes like Candida rugosa lipase allows for the efficient separation of the (R) and (S) enantiomers on a preparative scale thegoodscentscompany.com.

Chiral chromatography is another cornerstone of enantiomer separation. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation as they pass through the chromatography column.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a common method for the analytical and preparative separation of enantiomers. For acidic compounds like this compound, various CSPs are available. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.

Gas Chromatography (GC): For volatile compounds, or those that can be derivatized to become volatile, chiral gas chromatography is a valuable analytical tool. This compound can be converted to its methyl ester, which can then be analyzed on a GC column containing a chiral stationary phase to determine the enantiomeric composition nih.gov.

Supercritical Fluid Chromatography (SFC): Preparative SFC is an increasingly popular technique for chiral separations in the pharmaceutical industry due to its efficiency and reduced solvent consumption nih.govamericanpharmaceuticalreview.com. This method uses a supercritical fluid, typically carbon dioxide, as the mobile phase and can be highly effective for the large-scale purification of enantiomers.

The choice of method depends on the scale of the separation required, the analytical needs, and the available instrumentation. For detailed studies of biological activity, obtaining enantiomers with high enantiomeric purity is essential, often requiring a combination of these resolution and purification techniques.

Advanced Analytical Methodologies for 2 Methyldecanoic Acid Profiling

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 2-methyldecanoic acid from complex matrices and accurately determining its concentration. The choice of technique depends on the specific analytical goal, including the need for high resolution, sensitivity, or the separation of stereoisomers.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography, particularly when coupled with mass spectrometry, is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. For GC analysis, derivatization of the carboxylic acid group to a more volatile ester, such as a methyl ester, is a common practice to improve chromatographic peak shape and thermal stability.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column wall and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification. The mass spectrometer then fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint for positive identification.

Table 1: Illustrative GC-MS Parameters for this compound Methyl Ester Analysis

| Parameter | Value |

| Column | Elite-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injector Temperature | 250°C |

| Oven Program | Initial temperature of 100°C, ramped to 280°C at 10°C/min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-350 |

For highly complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power. nasa.gov This technique employs two columns with different stationary phases connected by a modulator. nasa.gov The modulator traps fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast separation. nasa.gov This results in a two-dimensional chromatogram with much higher peak capacity. nasa.gov

When coupled with a time-of-flight mass spectrometer (ToF-MS), which allows for very fast data acquisition rates, GC × GC can resolve and identify hundreds to thousands of compounds in a single run. nasa.gov This methodology is particularly advantageous for the detailed profiling of fatty acids in complex biological or environmental samples, enabling the separation of this compound from other isomeric and closely related compounds that might co-elute in a one-dimensional separation. copernicus.orgmdpi.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including fatty acids. shimadzu.com For a non-volatile compound like this compound, HPLC offers an advantage as it is performed at or near ambient temperature, avoiding the need for derivatization to increase volatility.

Reversed-phase HPLC is a commonly employed mode for the analysis of fatty acids. shimadzu.com In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time. Detection can be achieved using various detectors, including ultraviolet (UV) detectors after derivatization to introduce a chromophore, or more universally with mass spectrometry (LC-MS). nih.gov

Table 2: Exemplar HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | Mass Spectrometer (Electrospray Ionization - ESI) |

Chiral Chromatography for Enantiomeric Analysis

This compound possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images called enantiomers ((R)-2-methyldecanoic acid and (S)-2-methyldecanoic acid). chemspider.com Enantiomers have identical physical and chemical properties in an achiral environment, making their separation challenging. aocs.org Chiral chromatography is a specialized form of chromatography that enables the separation of enantiomers.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. The choice of the appropriate CSP and mobile phase is crucial for achieving successful enantiomeric resolution. Chiral chromatography can be performed using both GC and HPLC systems.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the structure of organic molecules. jackwestin.com It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. jackwestin.com Both ¹H (proton) and ¹³C NMR are routinely used.

For this compound, ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. Protons near electronegative atoms, like the oxygen atoms of the carboxylic acid group, are deshielded and appear at a higher chemical shift. The splitting of a signal into multiple peaks (multiplicity) is due to spin-spin coupling with neighboring protons and follows the n+1 rule, where n is the number of equivalent neighboring protons. docbrown.info

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shift of a carbon atom is also dependent on its electronic environment.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide further structural information by showing correlations between protons (COSY) or between protons and their directly attached carbons (HSQC).

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -COOH | 10-12 | Singlet |

| H-2 | ~2.4 | Sextet |

| -CH₃ (at C2) | ~1.1 | Doublet |

| -CH₂- (adjacent to C2) | ~1.4-1.6 | Multiplet |

| -(CH₂)n- | ~1.2-1.4 | Multiplet |

| Terminal -CH₃ | ~0.9 | Triplet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~180 |

| C-2 | ~40 |

| -CH₃ (at C2) | ~15 |

| C-3 | ~35 |

| -(CH₂)n- | ~22-32 |

| Terminal -CH₃ | ~14 |

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for the structural elucidation of fatty acids, including this compound. When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), typically after derivatization to a more volatile ester (e.g., methyl or silyl ester), the compound undergoes electron ionization (EI), leading to the formation of a molecular ion (M⁺) and subsequent fragmentation into smaller, charged ions. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification.

The fragmentation of this compound and its derivatives is governed by established principles for branched-chain carboxylic acids. Key fragmentation pathways include:

Alpha-Cleavage (α-cleavage): This involves the cleavage of the bond adjacent to the carbonyl group. For a methyl ester derivative of this compound, this can result in the loss of the methoxy group (-OCH₃, m/z 31) or the alkyl chain.

McLafferty Rearrangement: This is a characteristic fragmentation for compounds containing a carbonyl group. It involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the loss of a neutral alkene molecule. For the methyl ester of this compound, this would lead to a prominent ion at m/z 88.

Chain Fragmentation: The long alkyl chain is susceptible to cleavage, typically resulting in a series of fragment ions separated by 14 mass units, corresponding to the loss of successive methylene (-CH₂-) groups. libretexts.org The presence of the methyl branch at the C-2 position influences the relative abundance of these fragments, as cleavage is favored at the branch point, leading to the formation of more stable secondary carbocations. chemguide.co.uklibretexts.org

The analysis of these characteristic fragments allows for the unambiguous identification of the this compound structure within a complex biological sample.

Table 1: Predicted Key Mass Fragments for Methyl 2-Methyldecanoate This table presents predicted m/z values for the primary fragments of the methyl ester of this compound under electron ionization.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 186 | [M]⁺ | Molecular Ion |

| 155 | [M - OCH₃]⁺ | Alpha-cleavage |

| 143 | [M - C₃H₇]⁺ | Cleavage at the branch point |

| 88 | [C₄H₈O₂]⁺ | McLafferty Rearrangement |

| 74 | [C₃H₆O₂]⁺ | McLafferty Rearrangement (base peak for many methyl esters) |

| 57 | [C₄H₉]⁺ | Alkyl chain cleavage |

Circular Dichroism (CD) for Chiral Properties

This compound possesses a chiral center at the C-2 position, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-2-Methyldecanoic acid and (S)-2-Methyldecanoic acid. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemical properties of such chiral molecules.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. nih.gov Enantiomers interact differently with circularly polarized light, resulting in CD spectra that are mirror images of each other. A positive or negative peak in the CD spectrum is known as a Cotton effect. For the enantiomers of this compound:

The (S)-enantiomer is expected to exhibit a specific Cotton effect (either positive or negative) at a particular wavelength, corresponding to the electronic transitions of its carboxyl chromophore.

The (R)-enantiomer will display a Cotton effect of equal magnitude but opposite sign at the same wavelength. nih.gov

This characteristic allows for the determination of the absolute configuration of an isolated sample by comparing its CD spectrum to that of a known standard. For instance, studies on the closely related S-2-methylbutanoic acid show a distinct CD spectrum that can be used for its identification. researchgate.net Furthermore, the magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making CD a valuable tool for assessing the enantiopurity of this compound in various applications. nih.gov

Table 2: Principles of Circular Dichroism for this compound Enantiomers This table outlines the expected chiroptical properties of the (R) and (S) enantiomers of this compound when analyzed by CD spectroscopy.

| Property | (R)-2-Methyldecanoic Acid | (S)-2-Methyldecanoic Acid | Racemic Mixture (1:1) |

| Interaction with Circularly Polarized Light | Differential absorption | Differential absorption | No differential absorption |

| Expected CD Spectrum | Non-zero spectrum (e.g., positive Cotton effect) | Mirror-image spectrum (e.g., negative Cotton effect) | No CD signal |

| Information Obtained | Absolute configuration, Enantiomeric excess | Absolute configuration, Enantiomeric excess | Confirmation of racemic nature |

Sample Preparation and Derivatization for Analytical Studies

Effective sample preparation is critical for the accurate and sensitive analysis of this compound, particularly from complex biological matrices like plasma, urine, or feces. The primary goals are to isolate the analyte, remove interfering substances, and convert it into a form suitable for the chosen analytical platform, most commonly GC-MS or HPLC.

Due to the polar nature and low volatility of the carboxylic acid group, direct analysis by GC-MS is challenging. Therefore, chemical derivatization is a routine and essential step. chromatographyonline.comabertay.ac.uk This process modifies the carboxyl functional group to create a less polar and more volatile derivative, which exhibits improved chromatographic behavior and detection sensitivity. abertay.ac.uk

Common derivatization strategies for this compound include:

Esterification: This is the most common approach, converting the carboxylic acid into an ester.

Alkylation: Reagents like methyl or ethyl chloroformate are used to form the corresponding esters. Isobutyl chloroformate, for example, has been successfully used for short-chain fatty acids, as the resulting isobutyl esters are well-separated from reagent peaks during GC analysis. chem-agilent.com

Synthesis of Chiral Derivatives: For separating the enantiomers, derivatization with a chiral alcohol or amine (e.g., L-proline methyl ester) can be employed. nih.gov This creates diastereomers that can be resolved using non-chiral HPLC columns.

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. mdpi.com This significantly increases the volatility and thermal stability of the analyte for GC-MS analysis.

The choice of derivatization reagent depends on the analytical objective, the nature of the sample matrix, and the specific instrumentation being used. chromatographyonline.com

Table 3: Common Derivatization Reagents for this compound Analysis This table summarizes common derivatization agents, their reaction with the carboxylic acid group, and the primary analytical benefit.

| Derivatization Agent | Abbreviation | Resulting Derivative | Primary Analytical Goal |

| Isobutyl Chloroformate | - | Isobutyl ester | Increase volatility for GC-MS |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ester | Increase volatility and thermal stability for GC-MS |

| L-Proline methyl ester | - | Diastereomeric amide | Chiral separation by HPLC |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ester | Increase volatility for GC-MS |

Quantitative Analysis and Data Interpretation in Metabolomics

In the field of metabolomics, which aims to comprehensively identify and quantify all small molecules in a biological system, the accurate measurement of this compound is crucial for understanding its role in metabolic pathways. mdpi.com Quantitative analysis, as opposed to simple detection, provides concentration data that allows for meaningful comparisons between different biological states (e.g., healthy vs. disease). youtube.com

The standard workflow for quantitative metabolomics analysis of this compound, typically using GC-MS or LC-MS, involves several key steps:

Use of Internal Standards: A known amount of a structurally similar but isotopically labeled compound (e.g., ¹³C- or ²H-labeled this compound) is added to each sample at the beginning of the preparation process. This internal standard co-elutes with the analyte and helps to correct for variations in sample extraction, derivatization efficiency, and instrument response.

Calibration Curve Generation: A series of standard solutions containing known concentrations of pure this compound are prepared and analyzed. A calibration curve is constructed by plotting the instrument response (e.g., peak area ratio of the analyte to the internal standard) against the concentration.

Sample Analysis and Quantification: The biological samples are prepared, derivatized, and analyzed under the same conditions as the standards. The concentration of this compound in the sample is then determined by interpolating its instrument response onto the calibration curve.

Data Interpretation: The quantitative data are subjected to statistical analysis (e.g., t-tests, ANOVA) to identify significant changes in this compound levels between different experimental groups. nih.gov These changes are then interpreted in a biological context by mapping the compound to relevant metabolic pathways, such as fatty acid metabolism or branched-chain amino acid degradation, to gain insights into cellular function and disease mechanisms.

This rigorous quantitative approach ensures that the data are reproducible and can be reliably used to formulate and test biological hypotheses. youtube.comnih.gov

Table 4: Workflow for Quantitative Analysis of this compound This table outlines the typical steps and rationale for the quantitative determination of this compound in a metabolomics study.

| Step | Procedure | Rationale |

| 1. Sample Spiking | Addition of a known quantity of an isotopically labeled internal standard to each sample. | Corrects for variability in sample processing and instrument analysis. |

| 2. Sample Preparation | Extraction of metabolites and derivatization (e.g., silylation). | Isolate the analyte and prepare it for instrumental analysis. |

| 3. Instrumental Analysis | Analysis of samples and calibration standards by GC-MS or LC-MS/MS. | Separate the analyte from other metabolites and measure its abundance. |

| 4. Data Processing | Integration of chromatographic peak areas for the analyte and internal standard. | Obtain raw instrument response data. |

| 5. Quantification | Calculation of analyte concentration using the generated calibration curve. | Convert instrument response into an absolute or relative concentration. |

| 6. Statistical Analysis | Comparison of concentration data between different study groups. | Identify statistically significant differences in metabolite levels. |